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Compound of Interest

Compound Name: Pranlukast-d4

Cat. No.: B10782638

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical
specifications of Pranlukast-d4. The information is intended to support research, development,
and analytical activities involving this isotopically labeled compound. All quantitative data is
summarized in structured tables, and detailed experimental methodologies are provided for key
analytical techniques.

Core Physical and Chemical Properties

Pranlukast-d4 is the deuterated form of Pranlukast, a potent and selective antagonist of the
cysteinyl leukotriene receptor 1 (CysLT1).[1] It is primarily utilized as an internal standard for
the quantification of Pranlukast in biological matrices using mass spectrometry-based assays.
The incorporation of four deuterium atoms provides a distinct mass shift, enabling accurate and
precise measurement.
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Property Value Reference

N-[4-ox0-2-(1H-tetrazol-5-
Chemical Name yl)-4H-1-benzopyran-8-yl]-4-(4-  [2]
phenylbutoxy)-benzamide-d4

Synonyms ONO-1078-d4 [3]
CAS Number 2713172-43-9 [2][4]
Molecular Formula C27H19D4aNs04 [2][4]
Molecular Weight 485.53 g/mol [31[4]
Physical State Solid [2]
Purity >99% deuterated forms (di-da)  [2]
Solubility Soluble in DMSO [2]
Storage Store at 2-8°C for long-term 4]
storage.

Experimental Protocols
Synthesis and Purification

A definitive, publicly available protocol for the synthesis of Pranlukast-d4 is not detailed in the
literature, as such standards are often prepared via proprietary custom synthesis. However, a
logical synthetic route can be inferred from the known synthesis of Pranlukast. The deuterium
atoms are typically introduced into one of the aromatic rings of a precursor molecule.

A plausible synthetic workflow for Pranlukast, adaptable for the deuterated analog, involves the
following key steps:

» Synthesis of Key Intermediates: The synthesis of Pranlukast typically involves the
preparation of two key intermediates: 4-(4-phenylbutoxy)benzoic acid and 8-amino-4-0xo-2-
(1H-tetrazol-5-yl)-4H-1-benzopyran hydrochloride. For Pranlukast-d4, the deuterated
version of 4-(4-phenylbutoxy)benzoic acid would be synthesized.
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» Amide Coupling: The two intermediates are then coupled to form the final Pranlukast
molecule.

A general purification method for Pranlukast involves recrystallization.
Recrystallization Protocol:

o Dissolve the crude Pranlukast-d4 in a minimal amount of a suitable hot solvent, such as
N,N-dimethylformamide.

e Slowly add a less polar solvent, like ethanol, to induce crystallization.

 Allow the solution to cool slowly to room temperature, followed by further cooling in an ice
bath to maximize crystal formation.

o Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

» Dry the purified crystals under reduced pressure. This process can be repeated to achieve
higher purity.[3]

Analytical Methodologies

Pranlukast-d4 is primarily used as an internal standard in bioanalytical methods for the
quantification of Pranlukast.

High-Performance Liquid Chromatography (HPLC) for Pranlukast Analysis:

A stability-indicating RP-HPLC method for Pranlukast has been developed, which can be
adapted for Pranlukast-d4.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b10782638?utm_src=pdf-body
https://www.researchgate.net/publication/349869211_Development_and_Validation_of_Stability-indicating_RP-HPLC_Method_for_Estimation_of_Pranlukast_Hydrate_in_its_Laboratory_Mixture
https://www.benchchem.com/product/b10782638?utm_src=pdf-body
https://www.benchchem.com/product/b10782638?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10782638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Parameter Condition
C18 reversed-phase column (e.g., 100 x 4.6
Column
mm, 5 um)
) Methanol and ammonium acetate buffer (pH 5)
Mobile Phase )
at a 75:25 ratio
Flow Rate 1.2 mL/min
Column Temperature 40°C
Detection Wavelength 230 nm
Injection Volume 10 pL

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Pranlukast in Human

Plasma:

A highly sensitive and selective LC/MS/MS method has been developed for the determination

of Pranlukast and its metabolites in human plasma. Pranlukast-d4 would serve as an ideal

internal standard in this assay.

Parameter

Condition

Sample Preparation

Online solid-phase extraction (SPE)

LC System

HPLC with a step gradient

Mobile Phase

20 mM ammonium acetate-methanol system

Mass Spectrometer

Triple quadrupole

lonization Mode

Negative ion turbo-ionspray

Detection

Selected Reaction Monitoring (SRM)

Lower Limit of Quantification (LLOQ)

10.0 ng/mL for Pranlukast

Nuclear Magnetic Resonance (NMR) Spectroscopy:

For structural confirmation, NMR spectroscopy is employed.
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Parameter Condition

Deuterated chloroform (CDCIs) or Deuterated
Dimethyl Sulfoxide (DMSO-de)

Solvent

Spect er E Routine analysis is typically performed at proton
ectrometer Frequenc
P a Y frequencies between 300 and 500 MHz.

Reference Standard Tetramethylsilane (TMS)

Signaling Pathways and Mechanism of Action

Pranlukast functions as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).
[5][6] Cysteinyl leukotrienes (LTCa, LTDa4, and LTE4) are potent inflammatory mediators
involved in the pathophysiology of asthma and allergic rhinitis.[6][7] By blocking the CysLT1
receptor, Pranlukast inhibits the downstream effects of these leukotrienes, which include
bronchoconstriction, airway edema, and mucus secretion.[5][6][8]

Pranlukast has also been shown to inhibit the activation of NF-kB, a key transcription factor
involved in inflammatory responses.
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Caption: Cysteinyl Leukotriene signaling pathway and the inhibitory action of Pranlukast.

NF-kB Signaling Pathway Inhibition

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.arborpharmchem.com/pranlukast-intermediates/
https://www.researchgate.net/publication/286474718_Optimization_of_the_synthesis_of_Pranlukast_intermediate
https://www.researchgate.net/publication/286474718_Optimization_of_the_synthesis_of_Pranlukast_intermediate
https://www.arborpharmchem.com/leukotriene-receptor-antagonist-intermediates/
https://www.arborpharmchem.com/pranlukast-intermediates/
https://www.researchgate.net/publication/286474718_Optimization_of_the_synthesis_of_Pranlukast_intermediate
https://www.arborpharmchem.com/pranlukast-hydrate-intermediates/
https://www.benchchem.com/product/b10782638?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10782638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Inflammatory Stimuli
(e.g., Allergens, Cytokines)

Inhibits
Activation

IKB-NF-kB Complex

IKK Complex (Inactive)

Phosphorylat

- G

x
v3]

(p50/p65)

Ubiquitination &

. Translocation
Degradation

Proteasome Nucleus

Transcription

Inflammatory GeneT

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10782638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

Biological Sample
(e.g., Plasma)

Add Pranlukast-d4
(Internal Standard)

Sample Preparation
(e.g., Protein Precipitation, SPE)

!

Liguid Chromatograph
(Separation)

!

Tandem Mass Spectrometry
(Detection)

!

Data Analysis T

(Ratio of Analyte to IS)

Quantification of Pranlukast

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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